N-(2-chlorobenzyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Description
N-(2-Chlorobenzyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a morpholine-based compound featuring a 2-chlorobenzyl group and a thiophen-2-ylmethyl substituent. The morpholine core, a six-membered ring containing oxygen and nitrogen, is functionalized at the 3-position with a carboxamide group, at the 4-position with a thiophene-derived alkyl chain, and at the 5-position with a ketone.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-14-6-2-1-4-12(14)8-19-17(22)15-10-23-11-16(21)20(15)9-13-5-3-7-24-13/h1-7,15H,8-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIYDCZRCWAZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Morpholine Ring: Starting with a suitable precursor, the morpholine ring can be constructed through cyclization reactions.
Introduction of the Thiophen-2-ylmethyl Group: This can be achieved through alkylation reactions using thiophen-2-ylmethyl halides.
Attachment of the 2-Chlorobenzyl Group: This step might involve nucleophilic substitution reactions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Studies indicate that derivatives of thiophene carboxamides, which include this compound, exhibit significant antibacterial properties. These compounds can be utilized to protect plants from bacterial infections, suggesting their application in agricultural biotechnology .
1.2 Inhibition of Enzymes
Research has highlighted the compound's ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. In vitro studies demonstrated that certain derivatives selectively inhibit MAO-B without significantly affecting MAO-A, making them potential candidates for neuroprotective therapies . The structure-activity relationship (SAR) studies reveal that modifications to the thiophene and morpholine moieties can enhance inhibitory potency against MAO-B.
1.3 Anticancer Properties
Recent investigations have suggested that similar morpholine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation . Compounds with structural similarities to N-(2-chlorobenzyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide have been evaluated for their efficacy against various cancer cell lines.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key findings from SAR studies include:
| Structural Modification | Effect on Activity |
|---|---|
| Substitution on thiophene | Increased antibacterial activity |
| Variations in morpholine | Enhanced MAO-B inhibition |
| Alterations in benzyl group | Improved anticancer efficacy |
These modifications can lead to the development of more potent derivatives tailored for specific therapeutic targets.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties, including good oral bioavailability and suitable half-life for potential therapeutic use . Toxicological assessments indicate low cytotoxicity in mammalian cell lines, supporting its safety profile for further development.
Case Studies
4.1 Neuroprotective Effects
A notable study investigated the neuroprotective effects of a derivative similar to this compound in a mouse model of Parkinson's disease. The compound significantly improved locomotor activity and reduced oxidative stress markers compared to control groups .
4.2 Antibacterial Efficacy
Another case study focused on the antibacterial efficacy of thiophene derivatives against common plant pathogens. The results demonstrated that these compounds effectively inhibited bacterial growth, providing a basis for their use in agricultural applications .
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, enzymes in metabolic pathways, or receptors on cell surfaces.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide (1421442-73-0): This compound replaces the 2-chlorobenzyl group with a 2-chloro-5-(trifluoromethyl)phenyl moiety. Molecular weight: 418.82 g/mol (C₁₇H₁₄ClF₃N₂O₃S) .
- 5-Chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide (1159977-46-4): Incorporates a hydroxy-oxazolidinone ring and a para-substituted phenyl group. The oxazolidinone may enhance hydrogen-bonding interactions with biological targets, such as bacterial ribosomes, compared to the simpler morpholine core in the target compound .
Heterocyclic Modifications
- (R)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide: Features an oxazolidinone ring instead of the thiophen-2-ylmethyl group. Oxazolidinones are known for antimicrobial activity (e.g., linezolid), suggesting this analogue may have distinct mechanistic pathways .
Pharmacological and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations:
- Hydrogen-Bonding Capacity: The hydroxy-oxazolidinone in 1159977-46-4 may improve target binding affinity in hydrophilic environments.
Biological Activity
N-(2-chlorobenzyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses the compound's synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The general synthetic route includes:
- Formation of the Morpholine Ring : The morpholine structure is formed through cyclization reactions involving suitable amines and carbonyl compounds.
- Substitution Reactions : The introduction of the 2-chlorobenzyl and thiophen-2-ylmethyl groups is achieved via nucleophilic substitution reactions.
- Carboxamide Formation : The final step involves the conversion of the intermediate into the carboxamide derivative, which is crucial for biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxadiazole rings have shown promising results against various cancer cell lines. In vitro studies demonstrated that modifications to the core structure can enhance cytotoxicity against tumor cells such as HeLa (cervical cancer) and Caco-2 (colon cancer) cell lines .
Antibacterial Activity
The antibacterial properties of related compounds have been extensively studied, revealing effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with similar thiophene moieties exhibited MIC values in the nanomolar range against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Many compounds in this class have been shown to inhibit key enzymes involved in cell proliferation and survival, such as carbonic anhydrase and histone deacetylases .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : The presence of halogenated benzyl groups enhances membrane permeability, allowing these compounds to disrupt bacterial cell walls effectively .
Case Studies
- Case Study on Anticancer Activity : A study investigated a series of morpholine derivatives, including our compound, revealing that modifications significantly increased their potency against various cancer cell lines. The most active derivative showed an IC50 value of 1.143 µM against renal cancer cells .
- Case Study on Antibacterial Efficacy : Research on thiophene-containing compounds highlighted their effectiveness against drug-resistant strains of bacteria, showcasing their potential as lead compounds for new antibiotics .
Q & A
Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of morpholine-carboxamide derivatives typically involves multi-step condensation and coupling reactions. Key strategies include:
- Amide Coupling : Use carbodiimide reagents like EDC·HCl with HOBt·H₂O to activate carboxyl groups for nucleophilic attack by amines. For example, 3-((tert-butoxycarbonyl)amino)propanoic acid derivatives were coupled with benzylamines using EDC·HCl (41 mg, 0.215 mmol) and HOBt·H₂O (33 mg, 0.215 mmol) in dry dichloromethane under inert conditions .
- Reaction Optimization : Vary temperature (e.g., reflux in acetone for 5 hours ), stoichiometry (equimolar ratios of amines and acids ), and purification methods (recrystallization from DMSO:H₂O ).
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound, and how should data interpretation be approached?
Methodological Answer:
- ¹H NMR : Analyze proton environments (e.g., morpholine ring protons at δ 3.5–4.5 ppm, thiophene protons at δ 6.8–7.2 ppm). Multiplicity and integration ratios confirm substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight accuracy (e.g., [M+H]⁺ calculated vs. experimental values within 5 ppm error ).
- XRD (if crystalline) : Resolve staggered/eclipsed conformations in rigid frameworks, as demonstrated in COF-1 and COF-5 .
Q. Key Interpretation Steps :
- Cross-reference NMR splitting patterns with expected coupling constants (e.g., J = 2–5 Hz for aromatic protons).
- Use isotopic distribution in MS to rule out impurities.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be systematically resolved?
Methodological Answer :
- Step 1 : Verify reagent purity (e.g., anhydrous conditions for SOCl₂ reactions ) to exclude side products.
- Step 2 : Employ 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations .
- Step 3 : Re-run MS under softer ionization conditions (e.g., ESI instead of EI) to minimize fragmentation .
Case Study : In N-aryl nitrosoanilines, unexpected deshielding in ¹H NMR was traced to electron-withdrawing substituents (e.g., Cl, CF₃) altering resonance structures .
Q. What computational approaches can predict the reactivity or stability of this morpholine derivative under varying conditions?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiophene-methyl group may lower LUMO energy, enhancing electrophilicity.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide SAR studies.
Q. How can structural modifications (e.g., substituent variation) enhance the compound's physicochemical properties for target-specific applications?
Methodological Answer :
- Rational Design : Replace the 2-chlorobenzyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl ) to modulate lipophilicity (clogP).
- Synthetic Validation : Use parallel synthesis (e.g., combinatorial libraries ) to test substituent effects on solubility and bioavailability.
Example : In N-(4-chlorophenyl)thiophene carboxamides, morpholine substitution improved aqueous solubility by 30% compared to piperidine analogs .
Q. What advanced chromatographic or crystallographic techniques are suitable for purity analysis and polymorph identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
